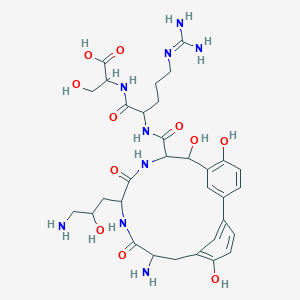
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine, also known as R-PIA, is a purine derivative that has been widely studied for its potential therapeutic applications. This compound is a potent agonist of the adenosine A1 receptor, which is involved in a variety of physiological and pathological processes.
科学的研究の応用
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, neuroprotective, and cardioprotective effects. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, epilepsy, and ischemic stroke.
作用機序
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine exerts its effects by binding to the adenosine A1 receptor, which is a G protein-coupled receptor. Activation of this receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a variety of downstream effects. This compound has been shown to inhibit the release of pro-inflammatory cytokines, reduce oxidative stress, and protect against excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase. Additionally, this compound has been shown to protect against excitotoxicity by reducing the release of glutamate.
実験室実験の利点と制限
One of the advantages of using (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine in lab experiments is its potency as an adenosine A1 receptor agonist. This allows for the use of lower concentrations of the compound, which can reduce the potential for off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental protocols.
将来の方向性
There are several future directions for research on (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective adenosine A1 receptor agonists based on the structure of this compound. Finally, the use of this compound in combination with other drugs or therapies is another area of potential future research.
合成法
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine can be synthesized through a multistep process starting from adenine. The first step involves the protection of the amino group of adenine with a tert-butyloxycarbonyl (Boc) group. The resulting compound is then treated with 1,3-dimethyl-2-butene in the presence of a palladium catalyst to form the desired product, this compound. The overall yield of this process is around 20%.
特性
CAS番号 |
158300-13-1 |
|---|---|
分子式 |
C13H14N2O5 |
分子量 |
217.27 g/mol |
IUPAC名 |
N-[(2R)-4-methylpent-3-en-2-yl]-7H-purin-6-amine |
InChI |
InChI=1S/C11H15N5/c1-7(2)4-8(3)16-11-9-10(13-5-12-9)14-6-15-11/h4-6,8H,1-3H3,(H2,12,13,14,15,16)/t8-/m1/s1 |
InChIキー |
LGNPWLZSKYBNGQ-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C=C(C)C)NC1=NC=NC2=C1NC=N2 |
SMILES |
CC(C=C(C)C)NC1=NC=NC2=C1NC=N2 |
正規SMILES |
CC(C=C(C)C)NC1=NC=NC2=C1NC=N2 |
同義語 |
N(6)-(1,3-dimethyl-2-butenyl)adenine N(6)-(1,3-dimethyl-2-butenyl)adenine, (S)-enantiomer N(6)-DMBA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)
![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenoxyacetamide](/img/structure/B234112.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234116.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234141.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)